4-(4-Methoxy-1h-Pyrrolo[2,3-B]pyridin-3-Yl)pyrimidin-2-Amine
Overview
Description
MERIOLIN 3 is a semisynthetic compound derived from meridianins and variolins, which are known for their kinase inhibitory properties. This compound has shown significant potential in inhibiting cyclin-dependent kinases (CDKs), making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
MERIOLIN 3 is synthesized through a series of chemical reactions involving the combination of meridianins and variolins. The synthesis typically involves the treatment of 7-azaindole with acetyl chloride in the presence of tin (IV) tetrachloride, leading to the formation of 3-acetyl-7-azaindole. This intermediate is then further reacted to produce MERIOLIN 3 .
Industrial Production Methods
The industrial production of MERIOLIN 3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
MERIOLIN 3 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving MERIOLIN 3 include acetyl chloride, tin (IV) tetrachloride, and various solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from the reactions involving MERIOLIN 3 include various derivatives that retain the core structure of the compound but with different functional groups attached. These derivatives are often tested for their biological activity and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a model compound for studying kinase inhibition and developing new synthetic routes.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit CDKs and induce cell death in tumor cells.
Industry: Used in the development of new drugs and therapeutic agents targeting various diseases .
Mechanism of Action
MERIOLIN 3 exerts its effects by inhibiting the activity of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition leads to the disruption of cell cycle progression and transcription, ultimately inducing apoptosis in cancer cells. The molecular targets of MERIOLIN 3 include CDK1, CDK2, CDK4, and CDK9, among others .
Comparison with Similar Compounds
Similar Compounds
Meridianins: Natural products with kinase inhibitory properties.
Variolins: Marine-derived compounds known for their anticancer activity.
Uniqueness of MERIOLIN 3
MERIOLIN 3 is unique due to its enhanced selectivity and potency towards CDKs compared to its parent compounds, meridianins and variolins. It exhibits better antiproliferative and proapoptotic properties in human tumor cell cultures, making it a more promising candidate for cancer therapy .
Properties
IUPAC Name |
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-3-5-14-11-10(9)7(6-16-11)8-2-4-15-12(13)17-8/h2-6H,1H3,(H,14,16)(H2,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEWEQJWGGJUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
954143-48-7 | |
Record name | Meriolin 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954143487 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MERIOLIN 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP2RY8OR8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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